

Check Availability & Pricing

## Adrixetinib (Q702): A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Adrixetinib |           |
| Cat. No.:            | B10856184   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Adrixetinib (formerly Q702) is an orally bioavailable, selective small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1] These kinases are key players in tumor progression, immune evasion, and drug resistance.[1][2][3] Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, are implicated in promoting tumor cell survival, proliferation, invasion, and metastasis, while also contributing to an immunosuppressive tumor microenvironment (TME).[1][3][4] CSF1R is crucial for the differentiation and function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses.[2][5] [6] By simultaneously inhibiting these three targets, Adrixetinib aims to remodel the TME from an immunosuppressive to an immune-stimulatory state, thereby enhancing anti-tumor immunity and potentially overcoming resistance to other therapies, including immune checkpoint inhibitors.[2][4][5][6]

This technical guide provides a comprehensive overview of the preclinical research findings for **Adrixetinib**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

### **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies of **Adrixetinib**, demonstrating its potency and efficacy in various assays and models.



**Table 1: In Vitro Kinase Inhibition** 

| Target Kinase                                                                                                        | IC50 (nM) | Assay Type                        |
|----------------------------------------------------------------------------------------------------------------------|-----------|-----------------------------------|
| AxI                                                                                                                  | 0.3       | Kinase-domain binding-based assay |
| Mer                                                                                                                  | 0.8       | Kinase-domain binding-based assay |
| CSF1R                                                                                                                | 8.7       | Kinase-domain binding-based assay |
| Data sourced from a kinase-<br>domain binding-based assay<br>assessing the inhibitory activity<br>of Adrixetinib.[7] |           |                                   |

## **Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models**



| Tumor Model                                                                                                                     | Treatment<br>Group | Dosing        | Tumor Growth<br>Inhibition (%) | Key Findings                                                     |
|---------------------------------------------------------------------------------------------------------------------------------|--------------------|---------------|--------------------------------|------------------------------------------------------------------|
| CT26 (colorectal carcinoma)                                                                                                     | Adrixetinib        | Not Specified | Significant                    | Remodeling of<br>the TME towards<br>immune<br>stimulation.       |
| MC38 (colon adenocarcinoma)                                                                                                     | Adrixetinib        | Not Specified | Significant                    | Expansion of M1 macrophage and CD8+ T cell populations.          |
| 4T1 (breast cancer)                                                                                                             | Adrixetinib        | Not Specified | Significant                    | Decrease in M2<br>macrophage and<br>MDSC<br>populations.         |
| B16F10<br>(melanoma)                                                                                                            | Adrixetinib        | Not Specified | Significant                    | Increased MHC class I and E- cadherin expression in tumor cells. |
| Preclinical studies in various syngeneic tumor mouse models demonstrated significant anti- tumor activity of Adrixetinib.[5][6] |                    |               |                                |                                                                  |

## **Experimental Protocols**

This section details the methodologies for key preclinical experiments cited in the research of **Adrixetinib**.

## **In Vitro Kinase Inhibition Assay**



- Objective: To determine the half-maximal inhibitory concentration (IC50) of Adrixetinib against the target kinases Axl, Mer, and CSF1R.
- Methodology: A kinase-domain binding-based assay was utilized. The specific recombinant kinase domains of human Axl, Mer, and CSF1R were incubated with varying concentrations of Adrixetinib. The binding of a fluorescently labeled ATP-competitive ligand to the kinase domain was measured. The displacement of this ligand by Adrixetinib was quantified to determine the IC50 values. Data analysis was performed using non-linear regression to fit a dose-response curve.[7]

### **Syngeneic Mouse Tumor Models**

- Objective: To evaluate the in vivo anti-tumor efficacy of Adrixetinib as a monotherapy and in combination with other agents.
- Cell Lines: CT26 (colorectal carcinoma), MC38 (colon adenocarcinoma), 4T1 (breast cancer), and B16F10 (melanoma) cell lines were used.
- Animal Model: BALB/c or C57BL/6 mice were used, depending on the origin of the tumor cell line.
- Procedure:
  - Tumor cells were implanted subcutaneously into the flank of the mice.
  - When tumors reached a palpable size, mice were randomized into treatment and control groups.
  - Adrixetinib was administered orally at specified doses and schedules.
  - Tumor volume was measured regularly using calipers.
  - At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., histology, flow cytometry).
- Data Analysis: Tumor growth curves were plotted, and tumor growth inhibition was calculated. Statistical analysis was performed to compare treatment groups.



## Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

- Objective: To characterize the changes in the immune cell populations within the tumor microenvironment following Adrixetinib treatment.
- Sample Preparation: Tumors from treated and control mice were harvested and dissociated into single-cell suspensions using enzymatic digestion and mechanical disruption.
- Staining: The single-cell suspensions were stained with a panel of fluorescently conjugated antibodies specific for various immune cell markers, including but not limited to:
  - T cells: CD3, CD4, CD8
  - Macrophages: F4/80, CD11b, CD206 (M2 marker), iNOS (M1 marker)
  - Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr-1
- Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer. The data
  was analyzed using appropriate software to quantify the percentages and absolute numbers
  of different immune cell populations within the tumor.

# Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical research of **Adrixetinib**.





Click to download full resolution via product page

Caption: Mechanism of action of **Adrixetinib** targeting Axl, Mer, and CSF1R.



Click to download full resolution via product page

Caption: Modulation of the tumor microenvironment by **Adrixetinib**.





Click to download full resolution via product page

Caption: Workflow for in vivo syngeneic mouse model experiments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 3. Qurient Initiates Phase 1 Trial of Adrixetinib for Relapsed/Refractory AML [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adrixetinib (Q702): A Preclinical Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856184#adrixetinib-q702-preclinical-research-findings]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com